Harpagoside

Catalog No.
S548952
CAS No.
19210-12-9
M.F
C24H30O11
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Harpagoside

CAS Number

19210-12-9

Product Name

Harpagoside

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C24H30O11

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1

InChI Key

KVRQGMOSZKPBNS-FMHLWDFHSA-N

SMILES

O=C(O[C@@]1(C)C[C@@H](O)[C@@]2(O)[C@]1([H])[C@H](O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)OC=C2)/C=C/C4=CC=CC=C4

Solubility

Soluble in DMSO.

Synonyms

Harpagophytum extract WS 1531, harpagoside, harpagoside-B, WS 1531, WS1531

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4

Description

The exact mass of the compound Harpagoside is 494.17881 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Harpagoside, an iridoid glycoside, is the primary bioactive component found in the secondary root of Devil's Claw (Harpagophytum procumbens) []. This South African plant has a long history of traditional use for treating pain and inflammation, and scientific research is exploring its potential applications in various health conditions.

Anti-inflammatory Properties

One of the most studied aspects of Harpagoside is its anti-inflammatory activity. Studies suggest it may work through multiple mechanisms, including inhibiting the production of inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX) []. This COX inhibition is similar to how nonsteroidal anti-inflammatory drugs (NSAIDs) work, but with a potentially safer profile [].

Pain Management

Due to its anti-inflammatory properties, Harpagoside is being investigated for its role in pain management. Clinical trials have shown promising results for its use in relieving low back pain and osteoarthritis pain, with some studies suggesting similar efficacy to conventional pain medications [, ].

Harpagoside is a naturally occurring compound classified as an iridoid glycoside, primarily extracted from the roots of the plant Harpagophytum procumbens, commonly known as devil's claw. This compound is recognized for its significant medicinal properties, historically used by the Khoisan people of southern Africa to treat various ailments, including rheumatic disorders, fever, diabetes, and hypertension . Harpagoside is characterized by its unique chemical structure, which includes a cyclopentane ring fused to a six-membered oxygen heterocycle, derived from the mevalonate pathway in eukaryotic organisms .

Anti-inflammatory Effects: Research suggests that harpagoside's mechanism of action involves inhibiting the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) []. It may also interfere with the NF-kappaB signaling pathway, a key regulator of inflammation.

The biosynthesis of harpagoside involves several enzymatic reactions beginning with geraniol, which is synthesized from geranyl pyrophosphate. Key steps in its synthesis include:

  • Hydroxylation: Geraniol is hydroxylated at the 8 position to form 8-hydroxygeraniol.
  • Oxidation: This compound undergoes oxidation to yield 8-oxogeranial.
  • Cyclization: Monoterpene cyclase facilitates the formation of various iridodial isomers.
  • Glycosylation: The keto form equilibrates into a hemiacetal and undergoes glycosylation to produce harpagide.
  • Esterification: Cinnamoyl esterification at the 3-hydroxyl position results in the formation of harpagoside .

These reactions highlight the complex biochemical pathways that contribute to the synthesis of harpagoside.

Harpagoside exhibits notable anti-inflammatory and analgesic properties, making it a valuable compound in treating conditions like osteoarthritis and rheumatoid arthritis. Research indicates that daily doses of at least 50 mg can significantly alleviate pain in patients with osteoarthritis . The mechanisms underlying its biological activity include:

  • Inhibition of Cyclooxygenases: Harpagoside moderately inhibits cyclooxygenases 1 and 2, which are crucial enzymes in the arachidonic acid pathway associated with inflammation .
  • Cytokine Suppression: It has been shown to suppress inflammatory cytokines such as interleukin-6 and matrix metalloproteinase-13 in human osteoarthritis chondrocytes .
  • NF-kappaB Pathway Interference: Harpagoside inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .

The synthesis of harpagoside can be achieved through both natural extraction and synthetic methods:

  • Natural Extraction: The primary source is Harpagophytum procumbens, where roots are harvested and processed to isolate harpagoside.
  • Synthetic Approaches: Various chemical synthesis methods have been explored, focusing on replicating the biosynthetic pathway through organic chemistry techniques involving hydroxylation, oxidation, and glycosylation reactions.

Research continues to optimize these methods for better yield and purity .

Harpagoside is widely utilized in various fields:

  • Pharmaceuticals: It is incorporated into formulations for treating pain and inflammatory conditions.
  • Nutraceuticals: Due to its health benefits, it is included in dietary supplements aimed at joint health.
  • Cosmetics: Its anti-inflammatory properties make it suitable for skincare products targeting inflammation and irritation .

Studies have indicated that harpagoside interacts with several biological pathways:

  • It has been shown to inhibit lipopolysaccharide-induced inflammation in cell lines, suggesting potential applications in managing sepsis or systemic inflammatory responses .
  • Interaction with cytokines and inflammatory mediators has been documented, emphasizing its role in modulating immune responses .

These interactions highlight harpagoside's potential therapeutic benefits beyond traditional uses.

Several compounds share structural or functional similarities with harpagoside. These include:

Compound NameSourceKey Properties
HarpagideHarpagophytum procumbensAnti-inflammatory effects
Loganic acidVarious plantsAntioxidant properties
SecologaninGentiana luteaAnti-inflammatory and analgesic
Geniposidic acidGardenia jasminoidesHepatoprotective effects

Harpagoside stands out due to its specific efficacy against joint pain and inflammation, alongside its unique biosynthetic origin from devil's claw. Its multifaceted biological activities and applications make it a significant compound within herbal medicine and pharmacology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

494.17881177 g/mol

Monoisotopic Mass

494.17881177 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8KGS1DC5ZU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19210-12-9

Wikipedia

Harpagoside
Bruceolide

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15
1: Cheng J, Di LQ, Shan JJ, Zhao XL, Kang A, Bi XL, Li JS. [Studies on effects of Achyranthes bidentata on tongsaimai pellets main active ingredients chlorogenic acid, isoliquiritin, harpagoside and glycyrrhizin in vivo pharmacokinetics]. Zhongguo Zhong Yao Za Zhi. 2014 Apr;39(8):1502-8. Chinese. PubMed PMID: 25039191.

Explore Compound Types